

# Part 1: Executive Summary & Compound Identity[1][2]

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 1-(3-Fluorobenzyl)pyrrolidin-3-ol

CAS No.: 1033012-62-2

Cat. No.: B1343982

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**1-(3-Fluorobenzyl)pyrrolidin-3-ol** (CAS: 1033012-62-2) is a functionalized pyrrolidine derivative frequently utilized as a chiral building block in the synthesis of pharmaceutical intermediates.[1][2] Its structure features a secondary alcohol and a tertiary amine, modulated by a lipophilic 3-fluorobenzyl moiety.[1][2]

This guide provides a comprehensive analysis of its solubility behavior, driven by its physicochemical properties (pKa, LogP), and details field-proven protocols for experimental verification.[1][2] The presence of the fluorine atom on the benzyl ring introduces specific solubility nuances—increasing lipophilicity relative to the non-fluorinated parent while altering the basicity of the pyrrolidine nitrogen.[1][2]

## Chemical Identity Table

Property	Detail
Chemical Name	1-(3-Fluorobenzyl)pyrrolidin-3-ol
CAS Number	1033012-62-2
Molecular Formula	C <sub>11</sub> H <sub>14</sub> FNO
Molecular Weight	195.23 g/mol
Physical State	Viscous Liquid / Low-melting Solid (Enantiomer dependent)
Core Functionality	Chiral synthon, Amine base, Hydrogen bond donor/acceptor

## Part 2: Physicochemical Profile & Solubility Drivers

Understanding the solubility of this compound requires analyzing the competition between its polar domain (pyrrolidine nitrogen, hydroxyl group) and its lipophilic domain (fluorobenzyl ring).

[1][2]

## Calculated & Analog-Derived Properties

Data derived from structural analogs (e.g., 1-Benzyl-3-pyrrolidinol) and QSAR modeling.[1][2]

Property	Value (Est.)	Impact on Solubility
LogP (Octanol/Water)	1.5 – 1.7	Moderate lipophilicity.[1][2] Indicates good solubility in organic solvents (DMSO, DCM) but limited thermodynamic solubility in neutral water.[1][2]
pKa (Basic)	9.0 – 9.3	The tertiary amine is basic.[1][2] At pH < 7, the molecule becomes protonated (cationic), drastically increasing aqueous solubility (>50 mg/mL).[1][2]
pKa (Acidic)	> 15	The secondary alcohol is not ionizable under physiological conditions.[1][2]
Polar Surface Area (PSA)	~32 Å <sup>2</sup>	Suggests good membrane permeability; supports solubility in polar organic solvents like ethanol.[1][2]

## The "Fluorine Effect"

The addition of the fluorine atom at the meta position of the benzyl ring exerts an electron-withdrawing inductive effect (-I).[1][2]

- **Reduced Basicity:** It slightly lowers the pKa of the pyrrolidine nitrogen compared to the non-fluorinated parent (1-benzyl-3-pyrrolidinol, pKa ~9.5), making the free base slightly easier to generate at lower pH.[1][2]
- **Increased Lipophilicity:** Fluorine increases the LogP by approximately 0.2–0.3 units, marginally reducing intrinsic water solubility ([1][2]

## Part 3: Solubility Data & Solvent Compatibility

Note: Values below are expert estimates based on structural class behavior (N-benzyl pyrrolidines). Experimental validation using the protocols in Part 4 is recommended for GLP studies.

### Aqueous Solubility Profile

Medium	pH Condition	Solubility Classification	Estimated Conc.
Water (Neutral)	pH 7.0	Slightly Soluble	1 – 5 mg/mL
0.1 M HCl	pH 1.0	Highly Soluble	> 50 mg/mL
PBS Buffer	pH 7.4	Slightly Soluble	1 – 3 mg/mL
Carbonate Buffer	pH 10.0	Insoluble / Oiling Out	< 0.5 mg/mL

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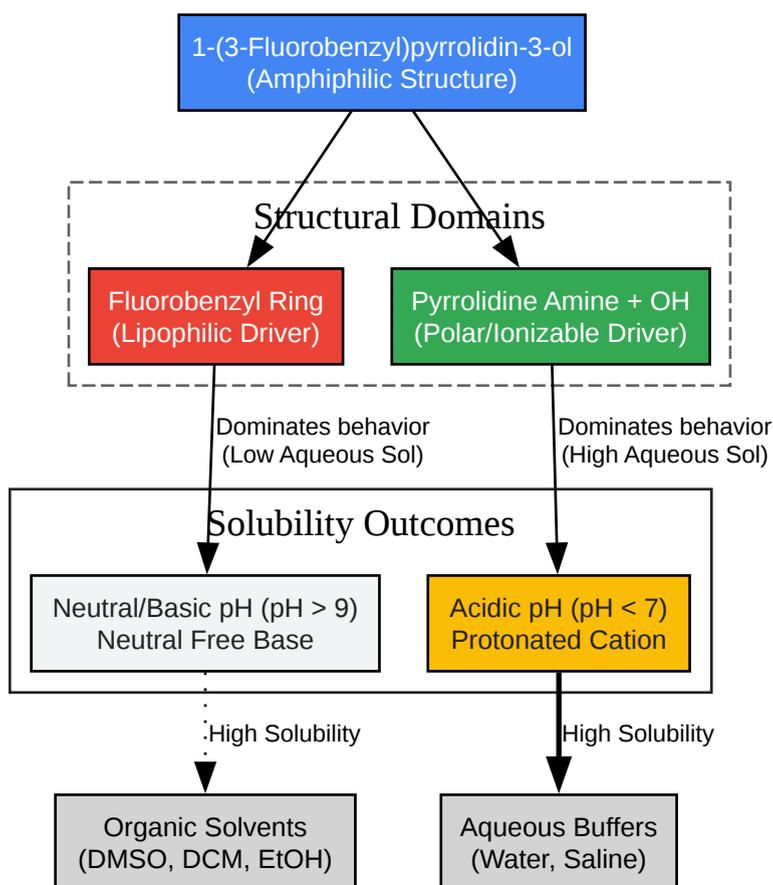
*Critical Insight: This compound exhibits pH-dependent solubility.[1][2] It behaves as a cationic surfactant at low pH.[1][2] In neutral/basic environments, it may separate as an oil ("oiling out") rather than precipitating as a solid, complicating accurate measurement.[1][2]*

### Organic Solvent Compatibility

Solvent	Solubility Rating	Application
DMSO	Soluble (>100 mM)	Primary stock solution for bioassays.[1][2]
Ethanol	Soluble (>50 mM)	Formulation co-solvent.[1][2]
Dichloromethane	Soluble	Extraction / Purification.[1][2]
Acetonitrile	Soluble	HPLC Mobile Phase.[1][2]
Hexane/Heptane	Sparingly Soluble	Used to precipitate impurities or crystallize.[1][2]

## Part 4: Visualizing the Physicochemical Relationships

The following diagram illustrates how the structural features of **1-(3-Fluorobenzyl)pyrrolidin-3-ol** dictate its solubility in different environments.



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Caption: Structural dissection of solubility drivers showing the pH-dependent switch between lipophilic (organic soluble) and hydrophilic (aqueous soluble) states.[1][2]

## Part 5: Experimental Protocols for Solubility Determination

As a Senior Scientist, I recommend the following self-validating protocols. Do not rely solely on visual inspection, as this compound's tendency to form emulsions can mimic solubility.[1][2]

### Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid screening of stock solutions (e.g., for biological assays).[1][2]

- Preparation: Prepare a 10 mM stock solution in 100% DMSO.

- Spike: Add 5  $\mu\text{L}$  of stock into 195  $\mu\text{L}$  of PBS (pH 7.4) in a 96-well plate (Final conc: 250  $\mu\text{M}$ , 2.5% DMSO).
- Incubation: Shake at 500 rpm for 2 hours at 25°C.
- Filtration: Filter using a 0.45  $\mu\text{m}$  PVDF filter plate to remove precipitates/droplets.
- Quantification: Analyze filtrate via LC-MS/MS or UV-Vis (254 nm).
- Calculation:

.[\[1\]](#)[\[2\]](#)

## Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development and definitive data.

- Saturation: Add excess compound (~10 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0) in glass vials.
- Equilibration: Stir vigorously for 24 hours at 25°C.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
  - Checkpoint: If a liquid oil layer forms at the bottom (oiling out), solubility is defined by the concentration in the aqueous supernatant, not the total volume.[\[1\]](#)[\[2\]](#)
- Analysis: Dilute the supernatant with Acetonitrile (to ensure complete dissolution) and analyze via HPLC.

## Part 6: Formulation & Handling Strategy

### Storage & Stability

- Hygroscopicity: The pyrrolidine amine can absorb atmospheric moisture and  $\text{CO}_2$  (forming carbamates).[\[1\]](#)[\[2\]](#)
- Recommendation: Store under Argon/Nitrogen at -20°C.

- Container: Amber glass vials (fluorinated compounds can be light-sensitive over long periods).[1][2]

## Dissolution for Assays

To ensure consistent data in biological assays:

- Dissolve the solid/oil in 100% DMSO to create a clear stock (e.g., 20 mM).
- Sonicate for 5 minutes to ensure homogeneity.
- Dilute into aqueous media slowly with vortexing.
- Limit final concentration in neutral media to <100  $\mu$ M to prevent micro-emulsion formation.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643472, 1-Benzyl-3-pyrrolidinol. Retrieved February 7, 2026, from [\[Link\]](#)[1][2]
- Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (General reference for solubility protocols).

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## Sources

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Email: [info@benchchem.com](mailto:info@benchchem.com)